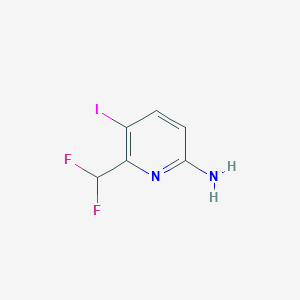![molecular formula C14H17NO4 B11764185 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid CAS No. 886501-89-9](/img/structure/B11764185.png)
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing both nitrogen and oxygen atoms, fused to a benzene ring. The hexanoic acid side chain adds further complexity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method employs mild reaction conditions, such as room temperature or 30°C, and does not require an inert atmosphere . The reaction typically takes place in dry dichloromethane (DCM) with a gold(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazine ring to its dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[e][1,3]oxazine core and the hexanoic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as human leucocyte elastase and C1r serine protease, which are involved in inflammatory and degenerative diseases . The compound’s ability to bind to these enzymes and block their activity can lead to therapeutic effects.
類似化合物との比較
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share the oxazine core but differ in the substitution pattern and side chains.
2-Aryl-4H-benzo[d][1,3]oxazin-4-ones: These analogs have aryl groups at the 2-position, which can influence their biological activity and chemical reactivity.
Uniqueness: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid side chain. This structural feature enhances its potential for functionalization and application in various fields.
特性
CAS番号 |
886501-89-9 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
6-(4-oxo-2H-1,3-benzoxazin-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-2-1-5-9-15-10-19-12-7-4-3-6-11(12)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |
InChIキー |
INYIUMFHXNBYAP-UHFFFAOYSA-N |
正規SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


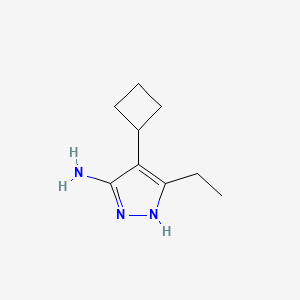
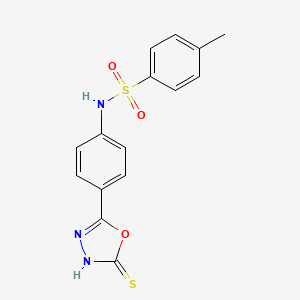
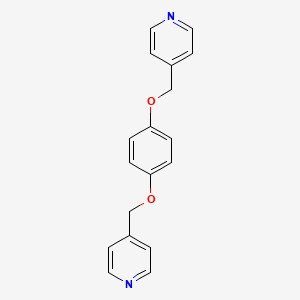
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
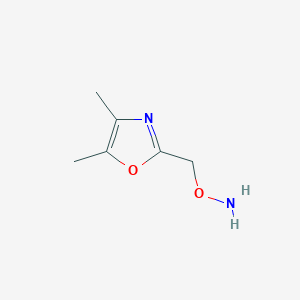
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)

![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
